Navigating the Synthetic Landscape of Indoline-5-carbonitrile Hydrochloride: A Technical Guide for Drug Development Professionals
Navigating the Synthetic Landscape of Indoline-5-carbonitrile Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the indoline scaffold represents a privileged heterocyclic motif, underpinning the structure of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework, coupled with the diverse functionalization possibilities on both the aromatic and saturated rings, provides a versatile template for the design of novel therapeutic agents. This guide focuses on a specific, yet highly strategic derivative: Indoline-5-carbonitrile hydrochloride. The introduction of a nitrile group at the 5-position of the indoline core offers a unique chemical handle for further molecular elaboration, serving as a precursor to amines, amides, and other functionalities crucial for modulating pharmacological activity. The hydrochloride salt form is often employed to enhance solubility and stability, critical parameters in drug development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the chemical properties, synthesis, and potential applications of Indoline-5-carbonitrile hydrochloride, thereby empowering its effective utilization in drug discovery programs.
Core Molecular Attributes of Indoline-5-carbonitrile and its Hydrochloride Salt
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. While specific experimental data for Indoline-5-carbonitrile hydrochloride is not extensively documented in publicly available literature, we can infer its key characteristics from the properties of the free base, Indoline-5-carbonitrile, and the general effects of hydrochloride salt formation.
Chemical and Physical Properties
The table below summarizes the known and predicted properties of Indoline-5-carbonitrile and provides an expert projection for its hydrochloride salt.
| Property | Indoline-5-carbonitrile (Free Base) | Indoline-5-carbonitrile Hydrochloride (Predicted) | Source |
| CAS Number | 15861-23-1 | Not Available | [1] |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ | [1] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Likely a crystalline solid | [2] |
| Melting Point | Not Available | Expected to be significantly higher than the free base | General Chemical Principles |
| Boiling Point | Not Available | Not Applicable (decomposes) | [1] |
| Solubility | Limited in water, soluble in organic solvents | Expected to have improved solubility in aqueous and polar protic solvents | [2], General Chemical Principles |
| pKa (of the indoline nitrogen) | Predicted to be around 4-5 | Not Applicable | General Chemical Principles |
Expert Insight: The protonation of the basic indoline nitrogen to form the hydrochloride salt is expected to have a profound impact on the molecule's physical properties. The ionic character of the salt will increase intermolecular forces, leading to a higher melting point and a significant enhancement in aqueous solubility compared to the free base. This improved solubility is a key advantage in many biological and pharmaceutical applications.
Spectroscopic Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Indoline-5-carbonitrile hydrochloride is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile group. The aliphatic protons of the five-membered ring will appear as multiplets in the upfield region. The N-H proton will likely be broadened and may exchange with D₂O. Upon protonation to the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is anticipated.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, aliphatic, and nitrile carbons. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of Indoline-5-carbonitrile hydrochloride will be dominated by a sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, typically observed around 2220-2240 cm⁻¹. Other key absorptions will include N-H stretching vibrations (which will be broadened in the hydrochloride salt) and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry of the free base, Indoline-5-carbonitrile, would show a molecular ion peak (M⁺) at m/z = 144.17. For the hydrochloride salt, analysis would typically be performed on the free base after liberation, or electrospray ionization might show the protonated molecule [M+H]⁺ at m/z = 145.18.
Synthesis and Chemical Reactivity: A Practical Guide
The synthesis of Indoline-5-carbonitrile hydrochloride is a multi-step process that leverages the rich chemistry of the indole nucleus. The general synthetic strategy involves the preparation of Indole-5-carbonitrile followed by its reduction to the corresponding indoline and subsequent formation of the hydrochloride salt.
Synthetic Workflow
Caption: Synthetic pathway to Indoline-5-carbonitrile hydrochloride.
Experimental Protocols
Step 1: Synthesis of Indole-5-carbonitrile
A common method for the synthesis of Indole-5-carbonitrile involves the cyanation of a suitably protected 5-bromoindole.
Protocol: Palladium-Catalyzed Cyanation of 5-Bromoindole
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To a solution of 1-protected-5-bromoindole (1.0 eq) in a suitable solvent such as DMF or DMA, add zinc cyanide (Zn(CN)₂, 0.6 eq).
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Degas the mixture with argon or nitrogen for 15-20 minutes.
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Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the protected Indole-5-carbonitrile.
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Remove the protecting group under appropriate conditions to afford Indole-5-carbonitrile.
Step 2: Reduction of Indole-5-carbonitrile to Indoline-5-carbonitrile
The reduction of the indole to an indoline can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium cyanoborohydride.
Protocol: Catalytic Hydrogenation
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Dissolve Indole-5-carbonitrile (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
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Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).
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Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude Indoline-5-carbonitrile.
Step 3: Formation of Indoline-5-carbonitrile Hydrochloride
The final step is the formation of the hydrochloride salt.
Protocol: Hydrochloride Salt Formation
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Dissolve the crude Indoline-5-carbonitrile in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
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A precipitate of Indoline-5-carbonitrile hydrochloride should form.
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Continue stirring for a short period to ensure complete precipitation.
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Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to yield the final product.
Applications in Drug Discovery and Development
The Indoline-5-carbonitrile hydrochloride scaffold is a valuable building block in the synthesis of a wide range of potential therapeutic agents. The indoline core is present in drugs with diverse biological activities, including anticancer, antiviral, and CNS-active agents.
Diagram: Role in Medicinal Chemistry
Caption: Chemical transformations of the nitrile group for drug discovery.
The nitrile group at the 5-position is particularly advantageous as it can be readily transformed into other functional groups:
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Reduction to a primary amine: This provides a key site for the introduction of various side chains through amide bond formation or reductive amination, enabling the exploration of structure-activity relationships.
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Hydrolysis to a carboxylic acid: This allows for the formation of amide or ester linkages, which are common in drug molecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Indoline-5-carbonitrile hydrochloride. Based on the hazard statements for the free base, the following precautions are recommended:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
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Conclusion and Future Perspectives
Indoline-5-carbonitrile hydrochloride is a strategically important building block for drug discovery and development. While comprehensive experimental data for this specific salt is limited, a strong understanding of its chemical properties can be derived from its constituent parts and general chemical principles. Its synthesis is achievable through established chemical transformations, and its versatile nitrile functionality provides a gateway to a wide array of more complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
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PubChem. Indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
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Gelde, R., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 11(3), e202100275. [Link]
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Methylamine Supplier. Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. [Link]
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Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]
- Google Patents. (2020). Production process of 3-(4-chlorobutyl) indole-5-carbonitrile. CN111087339A.
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Chongqing Chemdad Co., Ltd. Indoline. [Link]
- Rana, A., & Kumar, S. (2021). Development and Application of Indolines in Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 21(15), 2088-2104.
